molecular formula C5H4N4S B13099868 [1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine CAS No. 36258-90-9

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine

Katalognummer: B13099868
CAS-Nummer: 36258-90-9
Molekulargewicht: 152.18 g/mol
InChI-Schlüssel: WKUNEHZJSODYDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science This compound features a unique structure that combines a thiadiazole ring fused with a pyridine ring, which imparts distinct electronic and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine typically involves the annulation of a thiadiazole ring onto a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine stands out due to its unique fusion of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and chemical properties. This fusion enhances its potential for use in electronic materials and as a versatile building block in organic synthesis.

Eigenschaften

CAS-Nummer

36258-90-9

Molekularformel

C5H4N4S

Molekulargewicht

152.18 g/mol

IUPAC-Name

thiadiazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C5H4N4S/c6-5-4-3(1-2-7-5)10-9-8-4/h1-2H,(H2,6,7)

InChI-Schlüssel

WKUNEHZJSODYDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1SN=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.